RAC-(3AR,6AR)-3A-(TRIFLUOROMETHYL)-OCTAHYDROCYCLOPENTA[C]PYRROLE HYDROCHLORIDE
Description
RAC-(3AR,6AR)-3A-(TRIFLUOROMETHYL)-OCTAHYDROCYCLOPENTA[C]PYRROLE HYDROCHLORIDE is a bicyclic pyrrolidine derivative with a trifluoromethyl (-CF₃) substituent at the 3a position and a hydrochloride salt form. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydrochloride salt improves aqueous solubility, a critical factor for bioavailability .
Properties
IUPAC Name |
(3aR,6aR)-3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3N.ClH/c9-8(10,11)7-3-1-2-6(7)4-12-5-7;/h6,12H,1-5H2;1H/t6-,7-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PASQNUWYVXKKRW-LEUCUCNGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2(C1)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CNC[C@]2(C1)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RAC-(3AR,6AR)-3A-(TRIFLUOROMETHYL)-OCTAHYDROCYCLOPENTA[C]PYRROLE HYDROCHLORIDE typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic conditions, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates. The purification process typically involves recrystallization or chromatography to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
RAC-(3AR,6AR)-3A-(TRIFLUOROMETHYL)-OCTAHYDROCYCLOPENTA[C]PYRROLE HYDROCHLORIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the ring structure or remove specific substituents.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemical Properties and Structure
The compound features a trifluoromethyl group, which is known to enhance the stability and reactivity of organic molecules. The presence of this group can influence the biological activity and solubility of the compound, making it a valuable candidate for various applications.
Medicinal Chemistry
RAC-(3AR,6AR)-3A-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole hydrochloride has shown potential in medicinal chemistry, particularly in drug development. Its structural analogs have been investigated for their antimicrobial properties. For example, similar trifluoromethylated compounds have demonstrated significant antibacterial activity against various pathogens, including Mycobacterium smegmatis and Pseudomonas aeruginosa .
Case Study: Antimicrobial Activity
- Compounds Tested : Various derivatives of quinoline and oxadiazole containing trifluoromethyl groups.
- Results : Compounds with electron-withdrawing groups exhibited enhanced antibacterial properties, with some showing minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Mycobacterium smegmatis .
Agrochemicals
The unique properties of this compound make it suitable for applications in agrochemicals. The trifluoromethyl group can enhance the efficacy of pesticides and herbicides by improving their stability and reducing volatility.
Research Insights
- Efficacy : Studies indicate that trifluoromethylated compounds can improve the performance of agrochemical formulations by increasing their persistence in the environment.
- Development : Ongoing research aims to develop new formulations that leverage these properties for better crop protection.
Materials Science
In materials science, compounds like this compound are explored for their potential as building blocks in the synthesis of novel materials. Their unique structural characteristics can lead to the development of advanced polymers and composites.
Applications in Polymer Chemistry
- Polymer Synthesis : The compound can be utilized in synthesizing polymers with enhanced thermal stability and mechanical properties due to the presence of the trifluoromethyl group.
- Nanocomposites : Research is ongoing into using such compounds to create nanocomposites with improved electrical and thermal conductivity.
Summary Table of Applications
| Application Area | Key Findings | Future Directions |
|---|---|---|
| Medicinal Chemistry | Significant antimicrobial activity observed | Further exploration of structure-activity relationships |
| Agrochemicals | Enhanced efficacy in pesticide formulations | Development of new agrochemical products |
| Materials Science | Potential for novel polymer synthesis | Investigation into nanocomposite applications |
Mechanism of Action
The mechanism of action of RAC-(3AR,6AR)-3A-(TRIFLUOROMETHYL)-OCTAHYDROCYCLOPENTA[C]PYRROLE HYDROCHLORIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can influence the compound’s binding affinity and selectivity, leading to specific biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Structural Analogs and Properties
Functional Group Impact Analysis
Trifluoromethyl (-CF₃) :
Carboxylic Acid (-COOH) :
- Methoxy (-OCH₃): Balances lipophilicity (logP ~1.0–2.0) and solubility.
Fmoc-Protected Carboxylic Acid :
Research Findings and Implications
Pharmacokinetic Considerations
- The hydrochloride salt of the target compound likely exhibits higher aqueous solubility (>50 mg/mL estimated) compared to the free base, enhancing oral bioavailability.
- Trifluoromethylated analogs are reported to have longer half-lives (t₁/₂ > 6 hours in preclinical models) due to reduced CYP-mediated metabolism .
Limitations and Challenges
- Direct comparisons are hindered by the absence of explicit data on the target compound’s synthesis, stability, or biological activity.
- The fluorenylmethoxycarbonyl (Fmoc) derivative (CAS 2137568-86-4) is impractical for therapeutic use due to its size but highlights the versatility of the core structure .
Biological Activity
RAC-(3AR,6AR)-3A-(Trifluoromethyl)-Octahydrocyclopenta[C]Pyrrole Hydrochloride is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, effects in various biological systems, and relevant case studies.
- IUPAC Name : this compound
- CAS Registry Number : 131637466
- Molecular Formula : C8H12ClF3N2
Research into the biological activity of pyrrole derivatives, including this compound, indicates several potential mechanisms:
- Antioxidant Activity : Pyrrole derivatives have been shown to exhibit antioxidant properties, which may help in protecting cells from oxidative stress. This is particularly relevant in neurodegenerative diseases where oxidative damage is a key factor .
- Neuroprotective Effects : In studies involving PC12 cells (a model for neuronal function), compounds similar to RAC-(3AR,6AR)-3A have demonstrated the ability to protect against neurotoxic agents like 6-hydroxydopamine (6-OHDA). These compounds reduced lipid peroxidation and intracellular reactive oxygen species (ROS) levels, suggesting a protective role against neuronal cell death .
Table 1: Summary of Biological Activities
Study 1: Neuroprotective Effects on PC12 Cells
In a controlled study, PC12 cells were pre-treated with varying concentrations of RAC-(3AR,6AR)-3A and subsequently exposed to 6-OHDA. The results indicated that pre-treatment with the compound significantly reduced cell apoptosis and improved cell viability compared to untreated controls.
- Methodology : Cells were treated with concentrations ranging from 0.1 to 5 μM for 24 hours before exposure to 100 μM 6-OHDA.
- Findings : Cell viability was preserved at higher concentrations of the compound, while apoptosis markers decreased significantly.
Table 2: Apoptosis Analysis in PC12 Cells
| Treatment Condition | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) |
|---|---|---|
| Control | 0.81 | 5.33 |
| 6-OHDA Treatment | 15.15 | 31.95 |
| Pre-treated with RAC Compound | Reduced significantly | Reduced significantly |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of RAC-(3aR,6aR)-3a-(trifluoromethyl)-octahydrocyclopenta[c]pyrrole hydrochloride?
- Methodological Approach :
- Reaction Conditions : Use palladium-catalyzed cross-coupling reactions (e.g., with Pd(PPh₃)₄) for stereochemical control .
- Functional Group Manipulation : Employ oxidation (e.g., KMnO₄ for ketone formation) or reduction (e.g., NaBH₄ for alcohol derivatives) based on intermediate requirements .
- Purification : Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate enantiomers, given the compound’s fused bicyclic structure .
- Key Considerations : Monitor reaction progress via TLC and adjust pH/temperature to minimize side products.
Q. What analytical techniques are critical for confirming the stereochemistry and purity of this compound?
- Structural Elucidation :
- X-ray Crystallography : Resolve absolute configuration of the cyclopenta-pyrrole fused ring system .
- 2D NMR (COSY, NOESY) : Confirm spatial proximity of protons in the octahydro framework (e.g., coupling constants for axial vs. equatorial trifluoromethyl groups) .
- Purity Assessment :
- HPLC-MS : Use a C18 column with 0.1% TFA in acetonitrile/water to detect impurities <0.1% .
Q. How should researchers handle and store this compound to ensure stability?
- Storage : Keep at -20°C in airtight, amber vials under inert gas (argon) to prevent hydrolysis of the trifluoromethyl group.
- Safety : Use gloveboxes for moisture-sensitive steps and consult ECHA guidelines for waste disposal .
Advanced Research Questions
Q. What pharmacological models are suitable for studying the biological activity of this compound?
- In Vivo Models :
- Discriminative Stimulus Assays : Compare dose-response curves in rats with PCP analogs (e.g., 3F-PCP) to assess NMDA receptor antagonism .
- In Silico Screening :
- Molecular Docking : Use Schrödinger Suite to model interactions with the GluN1 subunit of NMDA receptors, leveraging PubChem’s 3D conformer data .
Q. How can contradictory data on metabolic stability be resolved across studies?
- Troubleshooting Steps :
- Purity Verification : Reanalyze batches using GC-MS with deuterated internal standards to rule out degradation .
- Species-Specific Metabolism : Compare hepatic microsomal assays (human vs. rodent) with CYP450 isoform inhibitors (e.g., ketoconazole for CYP3A4) .
- Data Reconciliation : Apply multivariate analysis to isolate variables (e.g., incubation time, buffer composition).
Q. What computational methods predict the compound’s reactivity in novel reactions?
- DFT Calculations :
- Reactivity Sites : Use Gaussian 16 to calculate Fukui indices for nucleophilic/electrophilic attack on the cyclopenta-pyrrole core .
- Kinetic Modeling :
- Transition State Analysis : Simulate energy barriers for trifluoromethyl group substitution using CP2K software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
